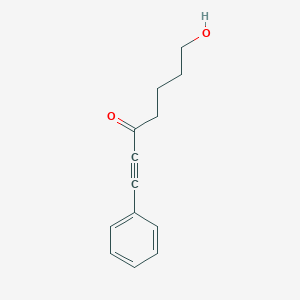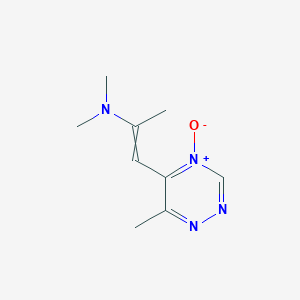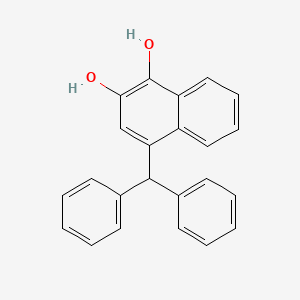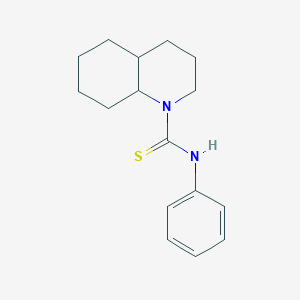
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo alkylation, oxidation, and substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate: Lacks the sodium ion but has a similar core structure.
1,5-dimethyl-6-oxo-5-pentan-2-yl-2-thiopyrimidin-4-olate: Contains a thiopyrimidine ring instead of a sulfanylidenepyrimidine ring.
Uniqueness
Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
66941-09-1 |
|---|---|
Formule moléculaire |
C11H17N2NaO2S |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-5-6-7(2)11(3)8(14)12-10(16)13(4)9(11)15;/h7H,5-6H2,1-4H3,(H,12,14,16);/q;+1/p-1 |
Clé InChI |
VXDYIEYWFOZEMK-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)C1(C(=NC(=S)N(C1=O)C)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


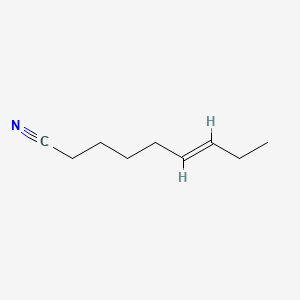

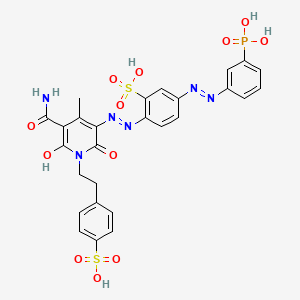
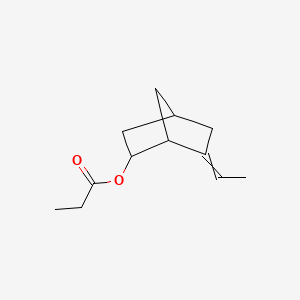

![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
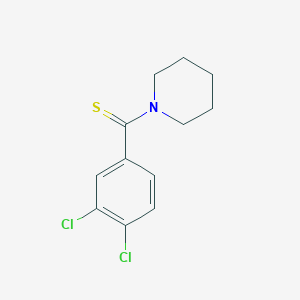
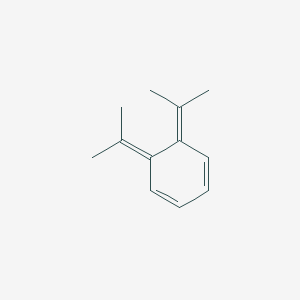
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
